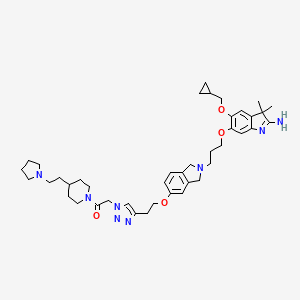![molecular formula C24H31N3O B1193841 2-[4-(diethylamino)phenyl]-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide](/img/structure/B1193841.png)
2-[4-(diethylamino)phenyl]-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von TG7-171 umfasst mehrere Schritte, die typischerweise mit der Herstellung der Kernstruktur beginnen, gefolgt von Modifikationen der funktionellen Gruppen. Die genauen Syntheserouten und Reaktionsbedingungen sind proprietär und variieren oft je nach gewünschter Reinheit und Ausbeute. Industrielle Produktionsverfahren konzentrieren sich auf die Optimierung dieser Bedingungen, um Skalierbarkeit und Wirtschaftlichkeit zu gewährleisten .
Analyse Chemischer Reaktionen
TG7-171 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Häufige Reagenzien sind Halogene und Nucleophile.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
TG7-171 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen verwendet, um Reaktionsmechanismen und -wege zu untersuchen.
Biologie: Es wird verwendet, um die Rolle von EP2-Rezeptoren in zellulären Prozessen und Signalwegen zu untersuchen.
Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung von Erkrankungen, die mit der EP2-Rezeptoraktivität zusammenhängen, wie z. B. Entzündungen und Krebs.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt
Wirkmechanismus
TG7-171 entfaltet seine Wirkung durch Antagonisierung des EP2-Rezeptors, eines Subtyps des Prostaglandin-E2-Rezeptors. Diese Interaktion hemmt die Aktivität des Rezeptors, was zu nachgeschalteten Auswirkungen auf zelluläre Signalwege führt. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Hemmung der zyklischen Adenosinmonophosphat (cAMP)-Produktion und die Modulation entzündlicher Reaktionen .
Wirkmechanismus
TG7-171 exerts its effects by antagonizing the EP2 receptor, a subtype of the prostaglandin E2 receptor. This interaction inhibits the receptor’s activity, leading to downstream effects on cellular signaling pathways. The molecular targets and pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production and the modulation of inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
TG7-171 ist unter den EP2-Rezeptor-Antagonisten einzigartig aufgrund seiner spezifischen Bindungsaffinität und Selektivität. Ähnliche Verbindungen umfassen:
TG6-129: Ein weiterer EP2-Rezeptor-Antagonist mit einem anderen Bindungsprofil.
TG8-201: Eine Verbindung mit ähnlicher Aktivität, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Eigenschaften
Molekularformel |
C24H31N3O |
|---|---|
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
2-[4-(diethylamino)phenyl]-N-[3-(2-methylindol-1-yl)propyl]acetamide |
InChI |
InChI=1S/C24H31N3O/c1-4-26(5-2)22-13-11-20(12-14-22)18-24(28)25-15-8-16-27-19(3)17-21-9-6-7-10-23(21)27/h6-7,9-14,17H,4-5,8,15-16,18H2,1-3H3,(H,25,28) |
InChI-Schlüssel |
NBHMEDLJHJCMEZ-UHFFFAOYSA-N |
SMILES |
O=C(NCCCN1C(C)=CC2=C1C=CC=C2)CC3=CC=C(N(CC)CC)C=C3 |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)CC(=O)NCCCN2C(=CC3=CC=CC=C32)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TG7-171; TG7 171; TG7171. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




